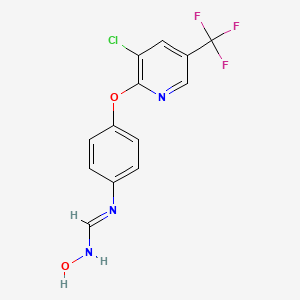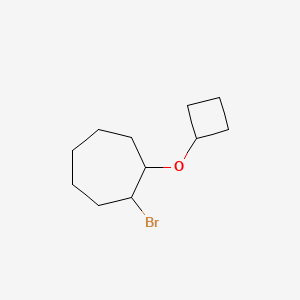![molecular formula C15H24O2 B13086659 Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is an organic compound with the molecular formula C15H24O2 It is a derivative of acetic acid and features a bicyclic structure, specifically a bicyclohexane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate typically involves the reaction of a suitable bicyclohexane precursor with acetic acid derivatives. One common method is the esterification of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid or ketones.
Reduction: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure may contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)propanoate
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)butanoate
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)pentanoate
Uniqueness
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is unique due to its specific bicyclic structure and the presence of the acetate ester group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
methyl 2-(4-cyclohexylcyclohexylidene)acetate |
InChI |
InChI=1S/C15H24O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3 |
Clé InChI |
BBZCQAYHOKJQAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C1CCC(CC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)




![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)


![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)




